(4-Methylidenecyclohexyl)methanamine hydrochloride (4-Methylidenecyclohexyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1262412-07-6
VCID: VC4077185
InChI: InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H
SMILES: C=C1CCC(CC1)CN.Cl
Molecular Formula: C8H16ClN
Molecular Weight: 161.67

(4-Methylidenecyclohexyl)methanamine hydrochloride

CAS No.: 1262412-07-6

Cat. No.: VC4077185

Molecular Formula: C8H16ClN

Molecular Weight: 161.67

* For research use only. Not for human or veterinary use.

(4-Methylidenecyclohexyl)methanamine hydrochloride - 1262412-07-6

Specification

CAS No. 1262412-07-6
Molecular Formula C8H16ClN
Molecular Weight 161.67
IUPAC Name (4-methylidenecyclohexyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H
Standard InChI Key VYKTZEJSUFCGDU-UHFFFAOYSA-N
SMILES C=C1CCC(CC1)CN.Cl
Canonical SMILES C=C1CCC(CC1)CN.Cl

Introduction

Chemical Identity and Structural Characteristics

(4-Methylidenecyclohexyl)methanamine hydrochloride belongs to the class of alicyclic amines, characterized by a cyclohexane ring with a methylidene (=CH₂) group at the 4-position and a methanamine (-CH₂NH₂) group substituted at the 1-position, forming a hydrochloride salt. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₁₆ClN
Molecular Weight161.67 g/mol
IUPAC Name(4-Methylidenecyclohexyl)methanamine hydrochloride
SMILES NotationC=C1CCC(CC1)CN.Cl
CAS Number1262412-07-6

The compound’s structure combines a rigid cyclohexane backbone with reactive functional groups, enabling participation in nucleophilic substitution and hydrogen bonding interactions .

Physicochemical Properties

The compound’s hydrochloride salt enhances stability and solubility in polar solvents. Key properties include:

PropertyDetailSource
SolubilitySoluble in water, methanol, and DMSO
Melting PointNot reported (decomposition likely)
Storage ConditionsRoom temperature, desiccated

The methylidene group contributes to planar rigidity, while the protonated amine enhances ionic character, influencing crystallization behavior .

Biological Activity and Applications

Industrial Use

  • Polymer Chemistry: As a crosslinking agent in epoxy resins, improving thermal stability .

  • Coordination Chemistry: Chelating ligand for transition metals in catalysis.

HazardCodePrecautionary MeasuresSource
Skin IrritationH315Wear gloves and protective clothing
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Comparative Analysis with Analogues

CompoundKey DifferencesApplicationsSource
CyclohexylamineLacks methylidene group; less steric hindranceSolvent, corrosion inhibitor
4-MethylenecyclohexanemethanolHydroxymethyl instead of amine groupPolymer precursor
(4,4-Difluorocyclohexyl)methanamineFluorine substituents enhance electronegativityPharmaceutical intermediate

The methylidene group in (4-Methylidenecyclohexyl)methanamine hydrochloride confers unique reactivity in Diels-Alder reactions, distinguishing it from saturated or fluorinated analogs .

Future Research Directions

  • Synthetic Optimization: Develop high-yield, low-cost routes using flow chemistry or biocatalysis.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Material Science: Explore use in metal-organic frameworks (MOFs) for gas storage .

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